molecular formula C8H7NO4 B1276653 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 20332-16-5

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No. B1276653
CAS No.: 20332-16-5
M. Wt: 181.15 g/mol
InChI Key: OJTOAMSTANUUMJ-UHFFFAOYSA-N
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Patent
US06335344B1

Procedure details

6-nitro-benzo[1,3]dioxole-5-carboxylic acid (19 g, 90 mmol) in 500 mL ethanol was hydrogenated at 50 psig over 5 g of 5% palladium on carbon for 2 hours. Catalyst was filtered off with Celite® and solvent was removed in vacuo to give 6-amino-benzo[1,3]dioxole-5-carboxylic acid; 4.5 g (27%) used without further purification.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:13]([OH:15])=[O:14])=[CH:6][C:7]2[O:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[C:5]([C:13]([OH:15])=[O:14])=[CH:6][C:7]2[O:11][CH2:10][O:9][C:8]=2[CH:12]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Catalyst was filtered off with Celite® and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC2=C(OCO2)C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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